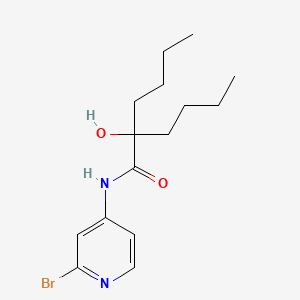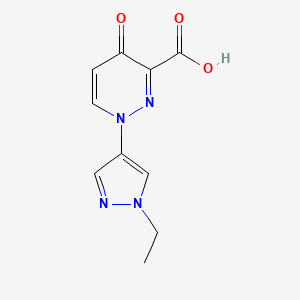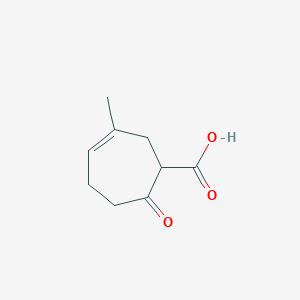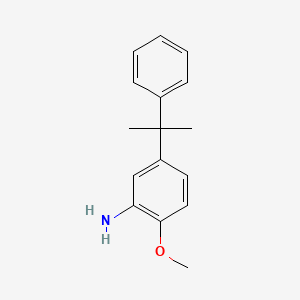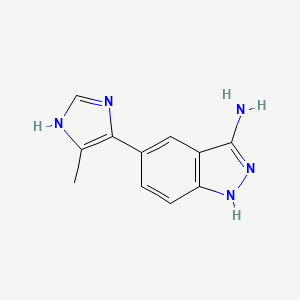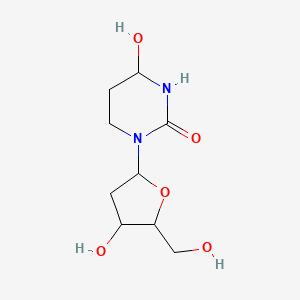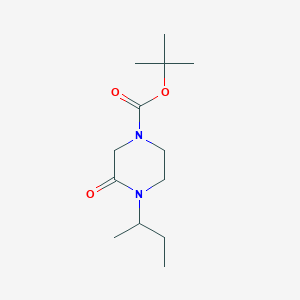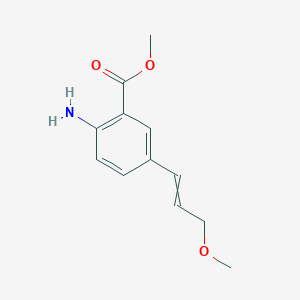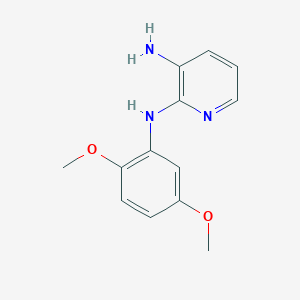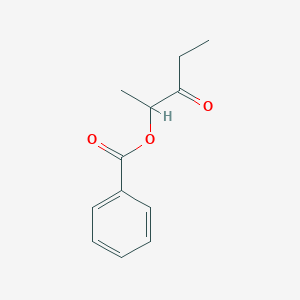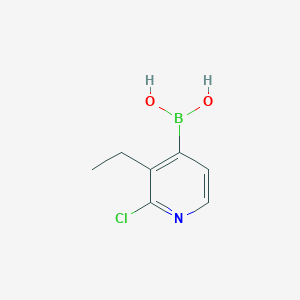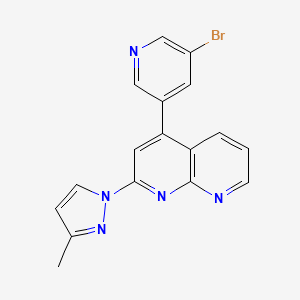
4-(5-Bromopyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Bromopyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromopyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine typically involves multi-step organic reactions. The process often starts with the preparation of the naphthyridine core, followed by the introduction of the bromopyridine and methylpyrazole groups through various coupling reactions. Common reagents used in these steps include brominating agents, pyrazole derivatives, and palladium catalysts for cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Bromopyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the bromopyridine moiety.
Applications De Recherche Scientifique
4-(5-Bromopyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 4-(5-Bromopyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(5-Chloropyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine
- 4-(5-Fluoropyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine
- 4-(5-Iodopyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine
Uniqueness
4-(5-Bromopyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine is unique due to the presence of the bromine atom, which can participate in various chemical reactions and influence the compound’s biological activity. The combination of the bromopyridine, methylpyrazole, and naphthyridine moieties also contributes to its distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C17H12BrN5 |
|---|---|
Poids moléculaire |
366.2 g/mol |
Nom IUPAC |
4-(5-bromopyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine |
InChI |
InChI=1S/C17H12BrN5/c1-11-4-6-23(22-11)16-8-15(12-7-13(18)10-19-9-12)14-3-2-5-20-17(14)21-16/h2-10H,1H3 |
Clé InChI |
FRIUEYZPYVPOKU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1)C2=NC3=C(C=CC=N3)C(=C2)C4=CC(=CN=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-Chloro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B13883803.png)

